Hydrogen-Bond Donor Deficiency: A 0 vs. 1 HBD Differentiation Against the –OCF₂H Analog
The target compound (C₇H₂BrCl₃F₂O) possesses zero hydrogen-bond donors (HBD), in contrast to its closest difluoromethoxy analog 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene (CAS 1417567-38-4; C₇H₃BrCl₂F₂O), which contains one HBD due to the –OCF₂H group . In drug discovery, a HBD count of 0 versus 1 can be a critical decision point for central nervous system penetration, as fewer HBDs generally correlate with higher passive permeability [1].
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene (CAS 1417567-38-4): 1 HBD (from –OCF₂H hydrogen) |
| Quantified Difference | Target compound lacks the acidic hydrogen present in the –OCF₂H analog |
| Conditions | Molecular formula comparison: Target C₇H₂BrCl₃F₂O (MW 326.3, 0 HBD) vs. Comparator C₇H₃BrCl₂F₂O (MW 291.9, 1 HBD) |
Why This Matters
This differential HBD count alters the compound's compliance with Lipinski's Rule of Five and directly impacts predicted blood-brain barrier permeability, making the compounds non-interchangeable in CNS drug discovery programs.
- [1] Lipinski, C. A.; et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. (Class-level inference on HBD and permeability). View Source
